![molecular formula C13H18FNO B169041 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 174561-04-7](/img/structure/B169041.png)
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in research to understand the structure-activity relationships of piperidine derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
[1-(4-Chlorobenzyl)piperidin-4-yl]methanol: Similar structure with a chlorine atom instead of fluorine.
[1-(4-Bromobenzyl)piperidin-4-yl]methanol: Similar structure with a bromine atom instead of fluorine.
[1-(4-Methylbenzyl)piperidin-4-yl]methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZUFNANVXNLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440764 |
Source


|
| Record name | [1-(4-fluorobenzyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174561-04-7 |
Source


|
| Record name | [1-(4-fluorobenzyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
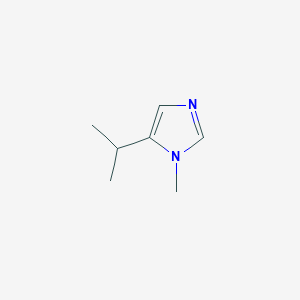


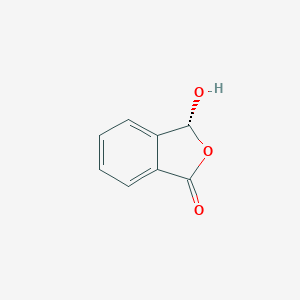
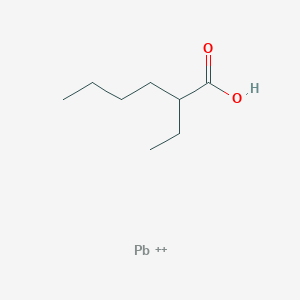
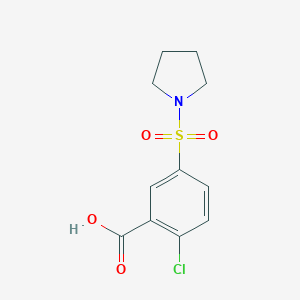

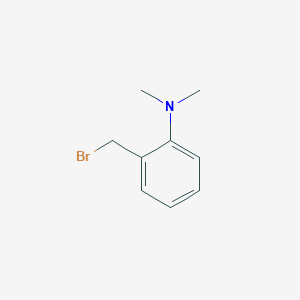

![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
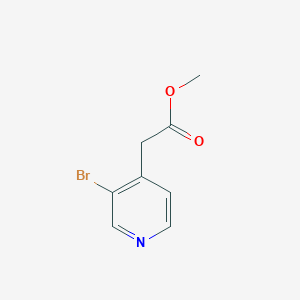
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
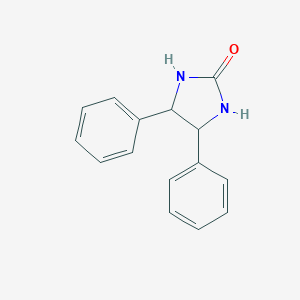
![(1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine](/img/structure/B168989.png)
